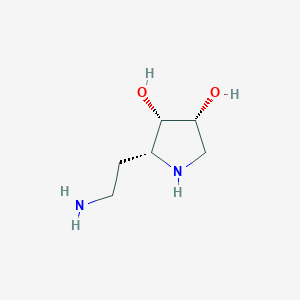

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol

Description

Properties

CAS No. |

651735-09-0 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(2-aminoethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C6H14N2O2/c7-2-1-4-6(10)5(9)3-8-4/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m1/s1 |

InChI Key |

XRUUOFYDVRDZMS-PBXRRBTRSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CCN)O)O |

Canonical SMILES |

C1C(C(C(N1)CCN)O)O |

Origin of Product |

United States |

Preparation Methods

Osmium Tetraoxide-Mediated Dihydroxylation

A foundational approach involves the stereoselective dihydroxylation of dehydroproline derivatives. For instance, (2S)-3,4-dehydroproline methyl esters undergo reaction with osmium tetraoxide (OsO₄) to yield (2S,3R,4S)-3,4-dihydroxyprolines as major products (85% yield), alongside minor diastereomers (<15%). Subsequent protection of the diols as isopropylidene acetals enables chromatographic separation, achieving >95% diastereomeric purity. Reduction of the ester group with lithium borohydride (LiBH₄) produces the 2-hydroxymethylpyrrolidine scaffold, which is deprotected to afford the target compound.

This method’s critical advantage lies in its high stereoselectivity during dihydroxylation, though the use of toxic OsO₄ necessitates stringent safety protocols.

Catalytic Hydrogenation of Azido Intermediates

Palladium-Catalyzed Hydrogenation

Hung et al. developed a route starting from 3-azidopropenylbenzene. Ozonolysis generates azidoacetaldehyde, which undergoes enzymatic aldol condensation with dihydroxyacetone phosphate (DHAP) to form 5-azido-5-deoxy-D-xylulose. Catalytic hydrogenation (H₂, 10% Pd/C) reduces the azide to an amine while cyclizing the intermediate into (2R,3R,4R)-2-hydroxymethylpyrrolidine-3,4-diol. Adapting this protocol, substituting the xylulose precursor with a 2-aminoethyl side chain precursor could yield the target compound.

Reaction Conditions :

Biocatalytic Approaches

Enzymatic Bioxidation of Aminotetraols

Patent DE60211677T2 discloses a biotransformation method using N-protected aminotetraols. Microorganisms or cell-free extracts oxidize these substrates to N-protected 5-amino-5-deoxypentuloses, which are deprotected and cyclized via catalytic hydrogenation. For example:

$$

\text{N-Boc-aminotetraol} \xrightarrow{\text{Enzymatic oxidation}} \text{N-Boc-5-amino-5-deoxypentulose} \xrightarrow{\text{H}_2/\text{Pd}} \text{(2R,3S,4R)-pyrrolidine diol}

$$

Advantages :

Reductive Amination Strategies

Synthesis via Aldehyde Intermediates

Steimer et al. synthesized pyrrolidine-3,4-diol derivatives by reductive amination of aldehyde intermediates. For instance, reacting 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde with (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol under hydrogenation conditions yields N-substituted derivatives. Adapting this method, substituting the aldehyde with a 2-aminoethyl group precursor could direct the synthesis toward the target compound.

Typical Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| OsO₄ Dihydroxylation | OsO₄, LiBH₄, isopropylidene protection | 70–85 | High | Moderate |

| Catalytic Hydrogenation | Pd/C, H₂, enzymatic aldol condensation | 68–72 | Moderate | High |

| Biocatalytic | Microbial oxidation, H₂/Pd | 50–65 | High | High |

| Reductive Amination | NaBH₃CN, aldehyde intermediates | 60–75 | Variable | Moderate |

Challenges and Optimization Strategies

Stereochemical Purity

Achieving the (2R,3S,4R) configuration demands chiral auxiliaries or asymmetric catalysis. Fleet et al. observed that using D-xylose as a chiral pool precursor inherently directs stereochemistry but requires lengthy protection/deprotection steps.

Functional Group Compatibility

The 2-aminoethyl side chain’s basicity can interfere with hydrogenation catalysts. Boc protection of the amine prior to cyclization mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can yield amides or other derivatives.

Scientific Research Applications

Potential Therapeutic Applications

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol shows potential as a therapeutic agent in conditions where glycosidase activity is implicated. Glycosidase inhibitors are significant in treating diseases like diabetes and certain cancers.

Scientific Research Applications

This compound serves as a lead compound for developing glycosidase inhibitors for treating metabolic disorders. It is also used in biochemical research due to its potential biological activities and applications in medicinal chemistry. The hydroxyethyl and hydroxyl groups enhance its binding affinity to enzymes and receptors, modulating various biological pathways.

Glycosidase Inhibition

Several 2-(aminomethyl)- and 2-(2-aminoethyl)-pyrrolidine-3,4-diol derivatives have been tested for their inhibitory activities towards glycosidases . Research indicates good inhibitors of alpha-mannosidases must have the (2R,3R,4S) configuration and possess 2-(benzylamino)methyl substituents . Stereomers with the (2S,3R,4S) configuration are competitive inhibitors of alpha-mannosidases but are less potent because they share the configuration of C(1), C(2), C(3) of beta-D-mannosides rather than that of alpha-D-mannosides . Diamines such as (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]pyrrolidine-3,4-diol inhibit beta-glucosidase from almonds .

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Stereochemical Influence on Enzyme Selectivity

The stereochemistry of pyrrolidine-3,4-diol derivatives significantly impacts their target enzyme specificity:

- The (2R,3S,4R) configuration aligns with β-D-glucoside transition states, enabling competitive binding .

- (2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol derivatives: These isomers, such as (+)-7a, are potent inhibitors of α-mannosidase (jack bean, Ki = 135 nM). The (2R,3R,4S) configuration mimics α-D-mannoside geometry, enhancing affinity for α-mannosidases .

- (2S,3R,4S)-Stereomers: Less potent against α-mannosidases due to mismatched stereochemistry relative to α-D-mannosides .

Substituent Effects on Inhibitory Potency

Substituents on the pyrrolidine ring modulate binding affinity and selectivity:

- 2-Aminoethyl Group (Target Compound): The primary amine in the 2-aminoethyl side chain facilitates hydrogen bonding with β-glucosidase’s active site. Derivatives with benzylamino or phenylamino groups (e.g., ent-12a, ent-12b) show enhanced β-glucosidase inhibition (Ki = 13–40 μM) .

- Phenylethylamino Group (GB1): The compound (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol (GB1) exhibits high specificity for α-mannosidase due to hydrophobic interactions from the aromatic ring .

- Hydroxymethyl Group: (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol (1,4-dideoxy-1,4-imino-D-ribitol) targets α-mannosidase but lacks the aminoethyl side chain, reducing β-glucosidase activity .

Functional Group Modifications and Antiviral Activity

- BCX4430: A structurally distinct adenosine analog, (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, demonstrates antiviral activity against Ebola virus (EBOV). Its sugar-like pyrrolidine core and nucleobase substituent enable RNA polymerase inhibition, a mechanism absent in the target compound .

Comparative Data Table

Key Research Findings

Stereochemistry-Driven Selectivity: The (2R,3S,4R) configuration of the target compound favors β-glucosidase inhibition, while (2R,3R,4S) isomers (e.g., GB1) are optimal for α-mannosidase binding .

Substituent Optimization: Bulky aromatic groups (e.g., benzylamino) enhance β-glucosidase inhibition, whereas hydrophilic hydroxymethyl groups shift activity toward α-mannosidases .

Antiviral vs. Glycosidase Activity : BCX4430’s pyrrolidine core is functionalized for antiviral mechanisms, unlike glycosidase inhibitors, highlighting structural versatility in pyrrolidine derivatives .

Biological Activity

(2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol is a chiral compound with significant biological activity, particularly as an enzyme inhibitor. Its unique stereochemistry and functional groups contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activities, focusing on its inhibitory effects on glycosidases and other related enzymes, as well as its implications in cancer research.

The molecular formula of this compound is C6H14N2O2, with a molecular weight of approximately 146.19 g/mol. It features a pyrrolidine ring with an aminoethyl substituent and hydroxyl groups at the 3 and 4 positions. These structural characteristics enhance its binding affinity to various biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its capacity to inhibit glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. Studies indicate that this compound exhibits potent inhibitory effects on various glycosidases, including alpha-mannosidases. The stereochemistry plays a crucial role in its inhibitory potency; for instance, compounds with the (2R,3R,4S) configuration show enhanced inhibition compared to their stereoisomers .

Table 1: Inhibitory Activities of Pyrrolidine Derivatives

| Compound Name | Configuration | Glycosidase Inhibition Potency |

|---|---|---|

| This compound | (2R,3S,4R) | High |

| (2S,3R,4S)-2-(2-Aminoethyl)pyrrolidine-3,4-diol | (2S,3R,4S) | Moderate |

| (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol | (2R,3R,4S) | Low |

Case Studies

Recent research has highlighted the potential of this compound in cancer therapeutics. A study demonstrated that derivatives of pyrrolidine compounds could induce apoptosis in HL-60 cells—a human leukemia cell line—by targeting caspase-3 activity. The lead compounds exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cell lines .

Case Study Findings:

- Caspase Activation: The compound's interaction with caspase-3 was confirmed through molecular docking studies.

- Selective Cytotoxicity: At concentrations around 10 µM, these compounds selectively induced apoptosis in HL-60 cells without significantly affecting normal cells .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: Binding to active sites of glycosidases and other enzymes.

- Receptor Modulation: Interacting with cellular receptors to influence signaling pathways.

- Apoptotic Pathways: Inducing programmed cell death through caspase activation.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (2R,3S,4R)-2-(2-Aminoethyl)pyrrolidine-3,4-diol derivatives?

Answer:

The synthesis typically involves multi-step protocols, including:

- Deprotection reactions : Trifluoroacetic acid (TFA) in water is used to cleave protecting groups (e.g., tert-butoxycarbonyl, BOC) under mild conditions (20°C, 2 hours) .

- Purification : Dowex 50WX8 ion-exchange chromatography effectively isolates the target compound, yielding 56–90% for structurally related analogs .

- Characterization : IR, H/C NMR, and mass spectrometry confirm structural integrity by matching experimental data with theoretical values .

For advanced analogs, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may introduce functionalized side chains (e.g., fatty alkyl groups) .

Basic: How is stereochemical purity validated during the synthesis of this compound derivatives?

Answer:

- Chiral column chromatography or enantiomer-specific crystallization resolves stereoisomers .

- Optical rotation measurements : Specific rotation values (e.g., for ent-9) are compared to literature data to confirm enantiomeric identity .

- NMR analysis : Diastereotopic proton splitting patterns in H NMR and DEPT/HSQC spectra verify stereochemical assignments .

Advanced: How can researchers address low yields in aminoethyl-pyrrolidine-diol synthesis, particularly for analogs with extended alkyl chains?

Answer:

- Optimize reaction conditions : For example, increasing reaction time (24–48 hours) or temperature (40–60°C) improves coupling efficiency in CuAAC reactions .

- Purification adjustments : Gradient elution in column chromatography (e.g., ethyl acetate/cyclohexane mixtures) enhances separation of polar byproducts .

- Intermediate protection : Use of isopropylidene groups stabilizes diols during multi-step syntheses, reducing side reactions .

Advanced: What experimental strategies are used to resolve contradictory spectral data for structurally similar pyrrolidine-diol derivatives?

Answer:

- Cross-validation : Compare H NMR chemical shifts across analogs (e.g., 4a vs. 4b in ) to identify substituent-specific trends .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., CHNO for ent-9 with CI-HRMS m/z 377.2439 ).

- Dynamic NMR : Detect conformational flexibility in solution that may obscure spectral interpretations .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme inhibition assays : Measure IC values against glycosidases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) .

- Cell-based assays : Test antiproliferative effects in cancer cell lines (e.g., IC = 0.5–10 μM for triazole derivatives) .

- Structure-activity relationship (SAR) studies : Correlate alkyl chain length or substituent polarity with inhibitory potency .

Advanced: What strategies mitigate epimerization risks during deprotection of this compound intermediates?

Answer:

- Mild acidic conditions : TFA·HO at 20°C minimizes racemization compared to harsher acids (e.g., HCl) .

- Low-temperature quenching : Neutralize reaction mixtures rapidly to stabilize stereocenters .

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S,3R,4S)-pyrrolidine templates) ensures stereochemical fidelity .

Basic: What analytical techniques are critical for characterizing aminoethyl-pyrrolidine-diol derivatives?

Answer:

- Multi-nuclear NMR : H, C, and N NMR identify proton environments and confirm amine/diol functionalities .

- FT-IR spectroscopy : Detect hydroxyl (3200–3600 cm) and amine (1550–1650 cm) stretches .

- Elemental analysis : Validate C/H/N percentages (e.g., C: 58.67% theoretical vs. 58.42% experimental for 4e) .

Advanced: How do researchers address solubility challenges in aminoethyl-pyrrolidine-diol derivatives during biological testing?

Answer:

- Prodrug strategies : Introduce phosphate or acetyl groups to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

- Liposomal encapsulation : Improve bioavailability for hydrophobic analogs (e.g., fatty-alkylated derivatives) .

Advanced: What computational tools aid in predicting the bioactive conformations of this compound derivatives?

Answer:

- Molecular docking : Simulate binding modes to target enzymes (e.g., glycosidases) using AutoDock Vina .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites .

- Molecular dynamics (MD) : Assess conformational stability in aqueous or lipid bilayer environments .

Advanced: How can researchers reconcile discrepancies in inhibitory potency between in vitro and in vivo studies for pyrrolidine-diol derivatives?

Answer:

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) .

- Metabolite identification : Use LC-MS/MS to detect oxidation or glucuronidation products that reduce efficacy .

- Dosage optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.